Leu-Gly-Pro

Description

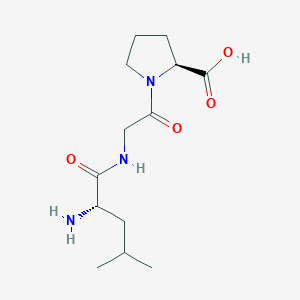

Leu-Gly-Pro (LGP) is a tripeptide composed of leucine (Leu), glycine (Gly), and proline (Pro), with the molecular formula C₁₃H₂₃N₃O₄ and a molecular weight of 285.34 g/mol . It is classified as a glyproline, a family of regulatory oligopeptides characterized by the presence of proline and glycine residues, which confer structural stability and diverse bioactivities . LGP is highly conserved in collagen subunits across mammals, including cetaceans (e.g., Chinese white dolphins) and terrestrial species (e.g., cows), where it functions as a putative antihypertensive peptide (AHTP) . Its sequence is also a recognized cleavage site for collagenases, making it a critical substrate in enzymatic assays .

Properties

CAS No. |

10183-38-7 |

|---|---|

Molecular Formula |

C13H23N3O4 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

(2S)-1-[2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C13H23N3O4/c1-8(2)6-9(14)12(18)15-7-11(17)16-5-3-4-10(16)13(19)20/h8-10H,3-7,14H2,1-2H3,(H,15,18)(H,19,20)/t9-,10-/m0/s1 |

InChI Key |

YFBBUHJJUXXZOF-UWVGGRQHSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)O)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)O)N |

sequence |

LGP |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Similarities

LGP is compared to other AHTPs and glyprolines, including:

- Gly-Leu-Pro (GLP)

- Val-Ser-Val (VSV)

- Leu-Lys-Pro (LKP)

- Leu-Arg-Pro (LRP)

Table 1: Key Features of LGP and Related Tripeptides

*Frequency data derived from proteomic studies in five mammals (cow, minke whale, dolphins) .

Enzymatic Interactions

- Collagenase Specificity : LGP is a preferred cleavage site for collagenases due to its this compound sequence, enabling efficient hydrolysis of collagen . Synthetic peptides like FALGPA (containing LGP) exhibit higher reaction rates than other substrates .

- Catalytic Efficiency : In studies comparing tripeptides with modified P2’ residues, LGP (this compound) demonstrated a 47-fold decrease in Km and a 10-fold increase in catalytic efficiency compared to Leu-Gly-Gly, highlighting the critical role of the proline residue in enzyme binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.